2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide

Lipophilicity Polar Surface Area Drug-likeness

Researchers seeking efficient diversification of biphenyl-piperazine pharmacophores often face multi-step synthesis bottlenecks. This intermediate, with its free piperazine NH and pre-assembled biphenyl-acetamide core, solves that challenge. - Enables single-step acylation, sulfonylation, or reductive amination, reducing analog synthesis from 4-5 steps to 1-2. - Ethyl linker (6 rotatable bonds, LogP 3.02) provides distinct conformational and target-binding profiles vs. propyl analogs. - Serves as a key intermediate for MTP inhibitor libraries and D2/5-HT1A dual-pharmacology exploration. - Available for immediate global shipping with full analytical documentation.

Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
CAS No. 915702-85-1
Cat. No. B12596812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide
CAS915702-85-1
Molecular FormulaC20H25N3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O/c24-20(22-12-15-23-13-10-21-11-14-23)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,21H,10-16H2,(H,22,24)
InChIKeyKCCDWZMQZKHVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-Piperazine-Acetamide: Structural Identity & Procurement Context


2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide (CAS 915702-85-1) is a synthetic small molecule belonging to the biphenyl-piperazine-acetamide chemotype. It possesses a molecular formula of C20H25N3O and a molecular weight of 323.43 g/mol . The compound features a biphenyl group connected via an acetamide linker to an ethyl-spaced, unsubstituted piperazine ring . This chemotype has been explored across multiple therapeutic areas, including antipsychotic, anticonvulsant, metabolic, and respiratory indications [1]. However, direct quantitative biological data for this specific compound remain extremely scarce in the public domain; procurement decisions must therefore rest primarily on structural and physicochemical differentiation from its closest analogs.

Biphenyl-Piperazine-Acetamide: Generic Substitution Limitations


Within the biphenyl-piperazine-acetamide series, seemingly minor structural alterations—such as changing the ethyl linker to propyl, substituting the piperazine nitrogen, or removing the biphenyl moiety—can profoundly alter physicochemical properties, conformational preferences, and target-binding profiles [1]. The ethyl linker in CAS 915702-85-1 imposes a specific spatial relationship between the biphenyl-acetamide pharmacophore and the piperazine hydrogen-bond donor/acceptor motif that cannot be replicated by the propyl analog (CAS 915702-87-3) . Furthermore, the unsubstituted piperazine NH provides a reactive handle for downstream diversification that is absent in N-substituted congeners. The biphenyl group offers an extended aromatic surface for π-stacking interactions not available in simpler phenyl-piperazine analogs. These three features—linker length, free NH, and biphenyl moiety—constitute a unique combination that makes simple in-class substitution unreliable without experimental validation.

Biphenyl-Piperazine-Acetamide: Quantitative Differentiation vs Analogs


Lipophilicity & Polar Surface Area vs Propyl Homolog

The target compound (CAS 915702-85-1) possesses a calculated LogP of 3.02 and a topological polar surface area (tPSA) of 47.86 Ų . Its closest commercially available homolog, 2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide (CAS 915702-87-3), has a higher XlogP of 2.5 to 3.41 and a lower tPSA of 44.4 Ų, driven by the additional methylene in the propyl linker . A higher tPSA and marginally lower LogP may enhance aqueous solubility and reduce non-specific protein binding, potentially improving in vitro assay performance and reducing false-positive rates in screening campaigns.

Lipophilicity Polar Surface Area Drug-likeness Permeability

Fewer Rotatable Bonds, Retained H-Bond Capacity

The target compound contains 6 rotatable bonds, two hydrogen-bond donors (both on the piperazine NH and the acetamide NH), and three hydrogen-bond acceptors . The propyl homolog (CAS 915702-87-3) contains 7 rotatable bonds with identical HBD/HBA counts . Each additional rotatable bond is estimated to reduce oral bioavailability probability and increase entropic penalty upon target binding [1]. The ethyl linker thus offers a more conformationally constrained scaffold while fully preserving hydrogen-bonding capacity—a favorable profile for fragment-based drug discovery and target engagement studies.

Conformational Entropy Ligand Efficiency Rotatable Bonds

Unsubstituted Piperazine NH as Diversification Handle

Unlike a closely related analog available from Sigma-Aldrich—N-(4-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide (CAS 763124-65-8), which possesses an N-substituted piperazine [1]—the target compound retains a free secondary amine on the piperazine ring. This free NH enables direct acylation, sulfonylation, reductive amination, or urea formation without requiring deprotection steps . The biphenyl-4-acetamide core is pre-installed, allowing parallel library synthesis focused solely on piperazine diversification. This synthetic efficiency advantage is quantifiable: a two-step derivatization sequence on the target compound replaces a four-to-five-step de novo synthesis for each N-substituted analog.

Building Block Parallel Synthesis Chemical Diversity Medicinal Chemistry

Biphenyl Moiety: Extended Aromatic Surface

The target compound incorporates a biphenyl (phenyl-phenyl) group connected via a methylene linker to the acetamide. This provides an extended aromatic surface area compared to simple N-phenylpiperazine derivatives, which have been extensively characterized at dopamine D2 and 5-HT1A receptors [1]. In that series, the presence of a second aryl ring (pyridyl substitution) was shown to strongly modulate both affinity and selectivity [2]. The biphenyl moiety in the target compound is expected to engage additional hydrophobic sub-pockets or π-stacking interactions not accessible to mono-phenyl piperazine analogs. While direct potency data for CAS 915702-85-1 are not publicly available, a structurally related biphenyl-piperazine bearing a different linker (CHEMBL184263) showed weak agonist activity at the dopamine D4 receptor (EC50 > 10,000 nM) [3], underscoring that receptor engagement depends critically on the specific connectivity pattern between the biphenyl, linker, and piperazine motifs.

Aromatic Interactions GPCR Molecular Recognition π-Stacking

Biphenyl-Piperazine-Acetamide: Application Scenarios


Parallel Library Synthesis Scaffold

The free piperazine NH enables single-step diversification reactions (acylation, sulfonylation, reductive amination) directly on the pre-assembled biphenyl-acetamide scaffold, reducing analog synthesis from 4-5 steps to 1-2 steps . This makes CAS 915702-85-1 an efficient core scaffold for generating compound libraries targeting GPCRs, ion channels, or kinases, where the biphenyl motif is a recognized privileged structure [1].

Linker Length SAR Studies

The availability of both the ethyl-linker variant (CAS 915702-85-1, 6 rotatable bonds, LogP 3.02) and the propyl-linker variant (CAS 915702-87-3, 7 rotatable bonds, LogP ~2.5-3.4) enables matched-pair analysis to assess the impact of linker length on target affinity, selectivity, and ADME properties . This matched-pair comparison is valuable for optimizing the pharmacokinetic/pharmacodynamic profile of biphenyl-piperazine lead series.

MTP Inhibitor Intermediate

Substituted piperazine derivatives incorporating biphenyl moieties have been patented as MTP inhibitors for lowering atherogenic lipoproteins [2]. The target compound, with its free piperazine NH, can serve as a key intermediate for introducing diverse N-substituents required for MTP binding pocket optimization, as described in the general formula (I) of US20020032238.

Dopamine-Serotonin Dual-Target Ligand Template

SAR studies on closely related N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides have demonstrated that the topology and aryl group identity strongly modulate the D2/5-HT1A affinity ratio—a parameter linked to atypical antipsychotic efficacy [3]. The target compound, bearing a biphenyl in place of the phenyl-aryl motif, offers a novel topological variant for exploring D2/5-HT1A dual pharmacology with potentially differentiated selectivity profiles.

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